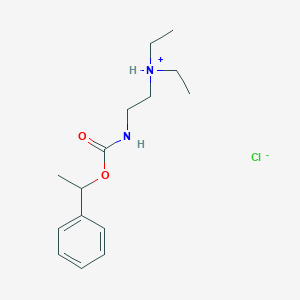

alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

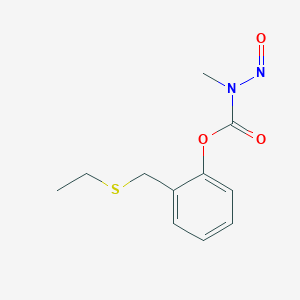

Alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, also known as carbaryl, is a widely used insecticide. It belongs to the carbamate family of insecticides and is used to control pests in agriculture, forestry, and public health. Carbaryl is a white crystalline solid that is soluble in water and has a faint odor. It is a broad-spectrum insecticide that is effective against a wide range of pests, including aphids, mites, and beetles.

Mécanisme D'action

Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.

Effets Biochimiques Et Physiologiques

Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, interfere with the metabolism of carbohydrates and lipids, and affect the structure and function of the insect cuticle. In non-target organisms, alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can also have toxic effects, such as disrupting the endocrine system and causing developmental abnormalities.

Avantages Et Limitations Des Expériences En Laboratoire

Carbaryl is a widely used insecticide that has been extensively studied in laboratory experiments. Its broad-spectrum activity and relatively low toxicity make it a useful tool for studying insect physiology and toxicology. However, its use is limited by its potential to affect non-target organisms and its persistence in the environment.

Orientations Futures

There are several areas of future research that could be explored in relation to alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. These include:

1. Developing new formulations of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride that are more effective against specific pests and have reduced environmental impact.

2. Studying the effects of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride on non-target organisms, including beneficial insects and soil microorganisms.

3. Investigating the mechanisms of insecticide resistance to alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride and developing strategies to overcome resistance.

4. Evaluating the potential health effects of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride on humans and animals, particularly in occupational settings.

5. Developing alternative pest control strategies that reduce the reliance on chemical insecticides like alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride.

In conclusion, alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It works by inhibiting the activity of the enzyme acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While it has been a useful tool in laboratory experiments, its use is limited by its potential to affect non-target organisms and its persistence in the environment. Future research should focus on developing new formulations of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, studying its effects on non-target organisms, and developing alternative pest control strategies.

Méthodes De Synthèse

Carbaryl is synthesized by reacting methyl isocyanate with alpha-methylbenzyl alcohol in the presence of a catalyst. The resulting product is then treated with diethylamine to form alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. The synthesis method is complex and requires careful handling of toxic chemicals.

Applications De Recherche Scientifique

Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in scientific research to study the mechanisms of insecticide resistance, the effects of pesticides on beneficial insects, and the environmental fate of pesticides. Carbaryl has also been used in toxicological studies to evaluate its potential health effects on humans and animals.

Propriétés

Numéro CAS |

101491-67-2 |

|---|---|

Nom du produit |

alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride |

Formule moléculaire |

C15H25ClN2O2 |

Poids moléculaire |

300.82 g/mol |

Nom IUPAC |

diethyl-[2-(1-phenylethoxycarbonylamino)ethyl]azanium;chloride |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |

Clé InChI |

JOFXZHOHDBVQQS-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |

SMILES canonique |

CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |

Autres numéros CAS |

101491-66-1 101491-67-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)

![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)